molecular formula C20H17FN2O5 B11392860 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B11392860
M. Wt: 384.4 g/mol
InChI Key: BJXHJMOBIBRHEC-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzylamine and 2-furylmethylamine. These intermediates are then reacted with 2-nitrophenoxyacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amino derivative, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with different substituents on the phenyl, furan, or nitrophenoxy groups. Examples include:

  • N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE
  • N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE

Uniqueness

The uniqueness of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-NITROPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity and stability, making it particularly valuable for certain applications.

Properties

Molecular Formula

C20H17FN2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H17FN2O5/c21-17-8-2-1-6-15(17)12-22(13-16-7-5-11-27-16)20(24)14-28-19-10-4-3-9-18(19)23(25)26/h1-11H,12-14H2

InChI Key

BJXHJMOBIBRHEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3[N+](=O)[O-])F

Origin of Product

United States

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